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molecular formula C6H8N2O3 B188462 1,3-Dimethylbarbituric acid CAS No. 769-42-6

1,3-Dimethylbarbituric acid

Cat. No. B188462
M. Wt: 156.14 g/mol
InChI Key: VVSASNKOFCZVES-UHFFFAOYSA-N
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Patent
US04659651

Procedure details

That is, 276 g (3.14 moles) of 1,3-dimethylurea and 376 g (3.62 moles) of malonic acid were dissolved in 600 ml of glacial acetic acid at 60° to 70° C., and then, after adding thereto 1250 ml of acetic anhydride, the temperature of the mixture was gradually increased to 90° C. Then, after stirring the mixture for 6 hours at the same temperature, the reaction mixture was allowed to stand overnight at room temperature and glacial acetic acid and acetic anhydride were distilled off under reduced pressure. The residue thus formed was added to 500 ml of ethanol while still hot and the crystals thus precipitated were collected by filtration, heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water, and then allowed to stand for 6 hours under ice-cooling. The crystals thus precipitated were collected by filtration and washed with a small amount of ethanol to provide 360 g of 1,3-dimethylbarbituric acid.
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[C:7]([OH:13])(=O)[CH2:8][C:9]([OH:11])=O.C(OC(=O)C)(=O)C.C(O)C>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:13])[CH2:8][C:9](=[O:11])[N:5]([CH3:6])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
276 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
376 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1250 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Then, after stirring the mixture for 6 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
glacial acetic acid and acetic anhydride were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus formed
CUSTOM
Type
CUSTOM
Details
thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water
Duration
2 h
WAIT
Type
WAIT
Details
to stand for 6 hours under ice-
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with a small amount of ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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